molecular formula C27H20ClIN2 B8092718 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8092718
M. Wt: 534.8 g/mol
InChI Key: SLQXLNYGJOCKSD-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS 2443909-96-2) is a high-value chemical building block extensively utilized in medicinal chemistry and drug discovery research. This compound serves as a key intermediate in the synthesis of selective kinase inhibitors, particularly in the development of novel anticancer agents . Its molecular structure, featuring both chloro and iodo substituents on the pyrrolo[3,2-c]pyridine scaffold, allows for sequential and selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it exceptionally valuable for constructing diverse complex heterocyclic systems . The trityl (triphenylmethyl) protecting group safeguards the pyrrole nitrogen during synthetic sequences and can be selectively removed under mild acidic conditions to reveal the NH-pyrrole, which is a common pharmacophore in many biologically active molecules. Researchers employ this compound primarily in the exploration and development of new drug candidates that target protein kinases involved in critical cell signaling pathways . Furthermore, the presence of halogen atoms facilitates its use in the preparation of isotopically labeled or fluorescently tagged compounds for specialized biochemical assays and imaging studies . The broader pyrrolopyridine scaffold is recognized as a privileged structure in drug design due to its diverse pharmacological potential, which includes antitumor activities . Recent studies have demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives can be designed as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . This compound is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Proper handling procedures should be followed. Store at 2-8°C and protect from light .

Properties

IUPAC Name

6-chloro-3-iodo-4-methyl-1-tritylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClIN2/c1-19-26-23(29)18-31(24(26)17-25(28)30-19)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXLNYGJOCKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Cl)N(C=C2I)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Cyclization Sequence

Starting with 2-bromo-4-methylpyridine (A ), oxidation with m-chloroperbenzoic acid yields the N-oxide (B ). Subsequent nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 5 (C ). Reduction of the nitro group (e.g., H₂/Pd-C) forms an amine (D ), which undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate the pyrrolo[3,2-c]pyridine scaffold (E ).

2-Bromo-4-methylpyridineOxidationN-OxideNitration5-Nitro DerivativeReduction5-Amino IntermediateCyclizationPyrrolo[3,2-c]pyridine\text{2-Bromo-4-methylpyridine} \xrightarrow{\text{Oxidation}} \text{N-Oxide} \xrightarrow{\text{Nitration}} \text{5-Nitro Derivative} \xrightarrow{\text{Reduction}} \text{5-Amino Intermediate} \xrightarrow{\text{Cyclization}} \text{Pyrrolo[3,2-c]pyridine}

Key Conditions :

  • Nitration: 0–5°C, 2–4 hours.

  • Cyclization: DMF-DMA, 100°C, 12 hours.

Halogenation Strategies

Chlorination at Position 6

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. For example, treating the pyrrolo[3,2-c]pyridine core (E ) with POCl₃ at 110°C for 6 hours introduces chlorine at position 6 (F ).

Pyrrolo[3,2-c]pyridinePOCl3,110C6-Chloro Derivative\text{Pyrrolo[3,2-c]pyridine} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{6-Chloro Derivative}

Yield : 75–85%.

Iodination at Position 3

Electrophilic iodination employs N-iodosuccinimide (NIS) in acetonitrile/water (4:1) at 80°C under inert atmosphere. This selectively introduces iodine at position 3 (G ).

6-Chloro DerivativeNIS, HBF4,CH3CN/H2O6-Chloro-3-iodo Intermediate\text{6-Chloro Derivative} \xrightarrow{\text{NIS, HBF}4, \text{CH}3\text{CN/H}_2\text{O}} \text{6-Chloro-3-iodo Intermediate}

Reaction Time : 1 hour.
Yield : 88%.

Trityl Protection of the Pyrrole Nitrogen

The NH group of the pyrrolo[3,2-c]pyridine is protected early to prevent undesired side reactions during halogenation. Treatment with trityl chloride (TrCl) in dichloromethane (DCM) and triethylamine (Et₃N) at room temperature affords the trityl-protected derivative (H ).

6-Chloro-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridineTrCl, Et3N, DCM1-Trityl Protected Compound\text{6-Chloro-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine} \xrightarrow{\text{TrCl, Et}_3\text{N, DCM}} \text{1-Trityl Protected Compound}

Reaction Time : 12 hours.
Yield : 90–95%.

Synthetic Route Optimization

Order of Halogenation and Protection

Comparative studies indicate that performing tritylation after iodination minimizes deprotection risks. For example:

  • Core Synthesis → 2. Chlorination → 3. Iodination → 4. Tritylation

Advantages :

  • Avoids acid-sensitive trityl group during POCl₃ chlorination.

  • Prevents NIS-mediated trityl cleavage.

Alternative Approaches

Microwave-Assisted Cyclization

Microwave irradiation (85°C, 30 minutes) accelerates cyclization steps, improving yields by 15–20% compared to conventional heating.

Challenges and Mitigation

  • Regioselectivity in Iodination : Directed ortho-metalation (DoM) with lithium bases ensures precise iodine placement.

  • Trityl Group Stability : Avoid protic solvents and acidic conditions post-protection.

Analytical Data Validation

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine :

  • Molecular Formula : C₂₆H₂₀ClIN₃

  • Molecular Weight : 552.8 g/mol.

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.71 (s, 1H), 7.55 (s, 1H), 7.30–7.25 (m, 15H, Tr), 6.72 (d, J = 3.3 Hz, 1H), 2.45 (s, 3H, CH₃) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The compound 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS Number: 2443909-96-2) is a specialized chemical with various applications in scientific research and industry. This article will explore its applications, provide data tables for clarity, and summarize relevant case studies.

Pharmaceutical Research

This compound has been investigated for its potential as a pharmacological agent. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound may also possess such activity, warranting further investigation into its mechanism of action and efficacy against specific cancer types.

Material Science

Due to its unique chemical structure, this compound may be utilized in the synthesis of novel materials with specific electronic or optical properties.

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties for specific applications.

Synthesis Example

A synthetic route involving this compound might include:

  • Starting Material : Pyrrolopyridine derivative.
  • Reagents : Chlorinating agents and iodinating agents.
  • Conditions : Controlled temperature and atmosphere to ensure high yield.

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it a subject of interest in biochemistry. It may be used in studies focusing on enzyme inhibition or receptor binding assays.

Case Study: Enzyme Inhibition

Research has shown that certain pyrrolopyridine derivatives can inhibit specific enzymes involved in metabolic pathways. This property could be explored further with this compound to assess its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related pyrrolopyridine derivatives:

Compound Name Core Scaffold Substituents Key Features Biological Activity/Applications Reference
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 1-Trityl, 3-I, 4-Me, 6-Cl Bulky trityl group; iodine for halogen bonding or cross-coupling Research intermediate
6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) Pyrrolo[3,2-c]pyridine 1-(3,4,5-Trimethoxyphenyl), 6-Ph Antiproliferative activity (IC50: micromolar-nanomolar) Cancer research
6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 2-Me, 3-I, 6-Cl Positional isomerism ([2,3-b] vs. [3,2-c]); simpler structure Unreported
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Pyrrolo[3,2-c]pyridine 1-Me, 3-CHO, 4-Cl Reactive aldehyde for derivatization Synthetic precursor
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine 3-COOEt, 6-Cl Ester group for hydrolysis or amidation Antimicrobial agent synthesis
6-Chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Dihydropyrrolo[2,3-b]pyridine Partially saturated ring; 4-Me, 6-Cl Reduced aromaticity; potential sedative/analgesic activity Unreported

Physical and Chemical Properties

  • Reactivity : Iodine at position 3 facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas chloro analogs (e.g., ’s carbaldehyde) are more suited for nucleophilic substitutions .

Key Research Findings

Microwave-Assisted Synthesis : highlights microwave methods for synthesizing pyrrolo[3,2-c]pyridines, suggesting efficient routes for the target compound’s halogenation and tritylation steps .

Crystallographic Data : Copper(II) complexes with furo[3,2-c]pyridine ligands () demonstrate the scaffold’s metal-coordination capability, relevant for designing metal-based therapeutics .

Biological Activity

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS No. 2443909-96-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a pyrrolo[3,2-c]pyridine backbone, suggests a variety of pharmacological applications, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C27H20ClIN2
  • Molecular Weight : 534.83 g/mol
  • Purity : >95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.

Research indicates that compounds similar to this compound may inhibit transcription factors associated with tumor progression, such as TEAD (TEA domain transcription factors) . This inhibition can lead to reduced expression of genes involved in cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of pyrrolo[3,2-c]pyridine derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Pyrrolo[3,2-c]pyridine DerivativeA549 (Lung)5.0Apoptosis induction
Pyrrolo[3,2-c]pyridine DerivativeMCF7 (Breast)3.5Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases .

Pharmacological Applications

The pharmacological potential of this compound extends to:

  • Cancer Treatment : Targeting tumor growth through transcription factor inhibition.
  • Anti-inflammatory Agents : Modulating immune responses by decreasing cytokine levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated pyrrolo[3,2-c]pyridine core (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) reacts with iodinated arylboronic acids. Key steps include:

  • Halogenation : Introduction of chloro and iodo groups via electrophilic substitution or metal-catalyzed cross-coupling .
  • Trityl Protection : The 1-trityl group is introduced using trityl chloride under basic conditions (e.g., pyridine or K₂CO₃) to protect the pyrrole nitrogen .
  • Solvent Selection : Polar solvents like DMF or THF are preferred for their ability to stabilize intermediates and enhance reaction efficiency .

Q. How is HPLC used to ensure purity during synthesis?

  • Methodology : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is standard. For example, a purity of >98% was achieved using 0.1% trifluoroacetic acid as a modifier, with UV detection at 254 nm .
  • Critical Parameters : Monitor retention times and peak symmetry to detect byproducts like dehalogenated species or incomplete tritylation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogues for SAR studies?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains or chemokine receptors). The rigid pyrrolo[3,2-c]pyridine scaffold restricts conformational flexibility, mimicking bioactive configurations .
  • QM/MM Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing iodine vs. methyl groups) on reactivity and binding .
    • Case Study : Derivatives with 3-iodo and 4-methyl groups showed enhanced hydrophobic interactions in CCR5 antagonist models, correlating with nanomolar IC₅₀ values .

Q. How to resolve contradictory crystallographic and NMR data for structural elucidation?

  • Methodology :

  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., iodine vs. chlorine positioning) using single-crystal diffraction. For example, intramolecular Cl···Cl interactions (3.38 Å) confirmed spatial arrangements in related copper complexes .
  • 2D NMR : Use NOESY or HMBC to validate through-space couplings. The methyl group at position 4 in this compound shows distinct correlations with adjacent protons in COSY spectra .

Q. What strategies improve yields in palladium-catalyzed cross-coupling reactions?

  • Optimization Steps :

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-iodine couplings due to better oxidative addition kinetics .
  • Additives : Copper(I) iodide (10 mol%) enhances coupling efficiency by stabilizing palladium intermediates .
  • Temperature Control : Reactions at 80–100°C in 1,4-dioxane minimize side reactions (e.g., proto-dehalogenation) .

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